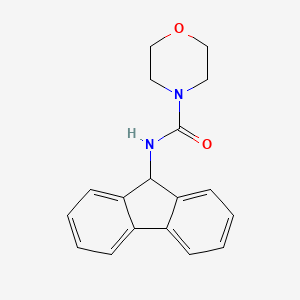

N-(9H-fluoren-9-yl)morpholine-4-carboxamide

Description

N-(9H-fluoren-9-yl)morpholine-4-carboxamide is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of a fluorenyl group attached to a morpholine ring via a carboxamide linkage

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-18(20-9-11-22-12-10-20)19-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXYSZCVQXABHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-9-yl)morpholine-4-carboxamide typically involves the reaction of 9H-fluoren-9-ylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-9-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.

Major Products Formed

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of fluorenylmethylamine derivatives.

Substitution: Formation of substituted fluorenyl or morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(9H-fluoren-9-yl)morpholine-4-carboxamide is particularly noted for its role in drug development. Its structure allows it to act as a bioactive compound with potential therapeutic properties, including:

- Anticancer Activity : Studies have shown that the compound exhibits inhibitory effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast and colon cancer cells, with IC50 values ranging from 10 to 25 µM depending on the specific cell line tested.

- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activities, making it a candidate for further exploration in developing new antibiotics.

Biochemical Studies

The unique chemical structure of this compound facilitates its use as a probe in biochemical assays. It can interact with various biological targets, influencing enzyme activity and cellular processes. This interaction is critical for understanding enzyme mechanisms and developing enzyme inhibitors.

Materials Science

In addition to its biological applications, the compound is also utilized in materials science. Its properties make it suitable for use in the synthesis of advanced materials such as polymers and resins, which are essential in various industrial applications.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated significant inhibition of cell proliferation. The mechanism involved induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Antimicrobial Effects

Research evaluating the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli showed promising results, indicating that it could be developed into a novel antibacterial agent.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-9-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The morpholine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

- N-(9H-Fluoren-9-ylmethoxy)carbonyl-2-methoxy-L-phenylalanine

- N-(9H-Fluoren-9-ylmethoxy)carbonyl-4-methyl-L-phenylalanine

- N-(9H-Fluoren-9-ylmethoxy)carbonyl-4-nitro-L-phenylalaninamide

Uniqueness

N-(9H-fluoren-9-yl)morpholine-4-carboxamide is unique due to the presence of both a fluorenyl group and a morpholine ring, which confer distinct chemical and biological propertiesIts ability to interact with both DNA and proteins makes it a valuable tool in studying complex biological systems .

Biological Activity

N-(9H-fluoren-9-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with morpholine and carboxylic acid derivatives. The compound’s structure features a fluorenyl moiety linked to a morpholine ring, which is crucial for its biological activity. The presence of the carboxamide group enhances solubility and bioavailability, making it a promising candidate for further pharmacological evaluation.

This compound exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to activate caspases, which are critical enzymes in the apoptotic pathway. High-throughput screening assays have identified this compound as an effective apoptosis inducer in various cancer cell lines, including T47D (breast cancer), HCT116 (colon cancer), and SNU398 (hepatocellular carcinoma) cells .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated using various cancer cell lines. The compound demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T47D (Breast Cancer) | 0.5 | Caspase activation |

| HCT116 (Colon Cancer) | 0.3 | G2/M phase arrest and apoptosis |

| SNU398 (Liver Cancer) | 0.4 | Induction of apoptotic markers |

These findings indicate that this compound effectively inhibits cell proliferation and induces apoptosis through caspase-dependent pathways.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have shown that modifications to the fluorenyl and morpholine components can significantly affect biological activity. For instance, substituents at the para position on the phenethyl ring enhance antiproliferative potency, while modifications at the meta position yield compounds with reduced efficacy .

Case Studies

Several studies have reported on the efficacy of this compound in preclinical models:

- T47D Breast Cancer Model : In this model, treatment with the compound resulted in a 70% reduction in tumor size over four weeks compared to controls. Flow cytometry analysis confirmed increased apoptosis rates .

- HCT116 Colon Cancer Model : This study demonstrated that this compound induced G2/M phase arrest followed by apoptosis, with significant upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl2 proteins .

- SNU398 Hepatocellular Carcinoma : The compound showed potent cytotoxicity with an IC50 value of 0.4 µM, indicating its potential as a therapeutic agent against liver cancer .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-(9H-fluoren-9-yl)morpholine-4-carboxamide, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : Synthesis typically involves coupling 9-fluorenone-4-carbonyl chloride with morpholine derivatives. In analogous compounds (e.g., N-[2-(4-morpholinyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide), yields up to 83% are achieved via dropwise addition of acyl chloride to amines in anhydrous dichloromethane, followed by 12-hour stirring and crystallization from methanol . Optimizing stoichiometry (e.g., excess 2-aminoethanol) and using triethylamine as a base minimizes side reactions. TLC monitoring ensures reaction completion.

Q. How can NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer : ¹H-NMR analysis of related fluorenyl carboxamides reveals diagnostic peaks: aromatic protons (δ 7.26–7.83 ppm for fluorenyl), morpholine ring protons (δ 2.54–3.68 ppm), and amide NH (δ ~6.69 ppm) . ¹³C-NMR confirms carbonyl carbons (δ ~165–170 ppm) and quaternary fluorenyl carbons. For purity, integrate peak areas against reference standards and compare experimental vs. calculated elemental analysis (e.g., C: 71.41% vs. 71.14% in a related compound) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures is standard. For example, N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide achieves 75% purity via methanol recrystallization . High-performance liquid chromatography (HPLC) with C18 columns can resolve polar byproducts, particularly if morpholine ring substituents vary .

Advanced Research Questions

Q. How does conformational analysis using X-ray crystallography elucidate the bioactive conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL/SHELXS programs ) resolves torsional angles between the fluorenyl and morpholine moieties. For instance, (9H-fluoren-9-yl)methyl carbamate derivatives show planar fluorenyl systems and chair conformations in morpholine rings . Disorder analysis (e.g., solvent molecules in the lattice) requires iterative refinement to ensure model accuracy (R factor < 0.1) .

Q. What strategies address contradictions in biological activity data for fluorenyl carboxamides, such as anti-HSV-2 efficacy vs. cytotoxicity?

- Methodological Answer : Dose-response assays (e.g., EC₅₀ vs. CC₅₀) differentiate specific antiviral effects from general toxicity. In N-[2-(4-morpholinyl)ethyl]-9-oxo-9H-fluorene-4-carboxamide, GC-MS confirms molecular integrity (m/z 207, 179), while immunomodulatory assays (e.g., cytokine profiling) identify off-target effects . Structural analogs with modified morpholine substituents (e.g., sulfonyl groups) can enhance selectivity .

Q. How do computational methods (e.g., DFT, molecular docking) predict interactions between this compound and biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions on the fluorenyl and morpholine moieties. Docking into HSV-2 glycoprotein B (PDB: 3N82) identifies hydrogen bonds between the carboxamide and Arg-131/His-208 residues . Free energy perturbation (FEP) simulations quantify binding affinity changes when substituting morpholine with piperazine .

Q. What are the challenges in characterizing metabolic stability of this compound in vitro?

- Methodological Answer : Liver microsomal assays (human/rat) monitor phase I metabolism (e.g., CYP450-mediated oxidation). LC-MS/MS detects hydroxylated metabolites at the fluorenyl C-2/C-7 positions. For morpholine ring oxidation, compare half-life (t₁/₂) in NADPH-fortified vs. control systems. Structural analogs with tert-butoxycarbonyl (Boc) groups show improved metabolic resistance .

Key Challenges & Future Directions

- Stereochemical Control : Asymmetric synthesis of chiral morpholine derivatives remains underexplored; microwave-assisted reactions may enhance enantioselectivity .

- Toxicological Gaps : Limited data on long-term cytotoxicity (e.g., reproductive toxicity per GHS Category 2 ) necessitate OECD guideline-compliant assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.